Allyl methyl sulfide
Overview
Description
Allyl methyl sulfide (AMS) is a sulfur-containing organic compound that is a member of the family of allyl sulfides. These compounds are known for their presence in garlic, onion, and other members of the genus Allium and have been studied for their potential applications in organic synthesis and their bioactive properties .
Synthesis Analysis
The synthesis of allyl sulfides, including AMS, can be achieved through various methods. One approach involves the use of substituted allylic sulfides as chain-transfer agents in free-radical polymerization to prepare end-functional polymers . Another method includes a four-component reaction under iron catalysis to prepare allylic sulfones, which can be a step towards synthesizing AMS . Additionally, allyl sulfides have been used in cross-metathesis reactions in aqueous media, demonstrating their reactivity and potential for modification of proteins .
Molecular Structure Analysis
The molecular structure of allyl sulfides can be characterized using techniques such as 2D-NMR, including gHSQC and gHMBC measurements. For instance, allylic derivatives of certain triazolo-triazinones have been studied, and their structures were verified using these methods . The molecular structure of AMS itself can be inferred from these studies, as it shares the allyl sulfide functional group.
Chemical Reactions Analysis
Allyl sulfides participate in various chemical reactions. They can undergo thio-Wittig rearrangement, as studied in the gas phase, which reveals insights into the isomerization processes and activation energies . Allylic sulfonylation reactions have also been reported, which are metal-free and environmentally friendly . Furthermore, allyl sulfides can undergo sulfur-assisted cascade reactions to produce allyl thiophen-2-yl derivatives , and they can participate in [2,3]-sigmatropic rearrangements and intramolecular N-alkylation .
Physical and Chemical Properties Analysis
The physical and chemical properties of AMS have been studied in the context of atmospheric chemistry. The kinetics and product distribution of the gas-phase oxidation of AMS by OH radicals have been measured, providing insights into the reaction rates and the formation of products such as sulfur dioxide and acrolein . These studies are important for understanding the atmospheric implications of AMS and related compounds.
Scientific Research Applications
Polymer Synthesis Allyl methyl sulfide plays a role in synthesizing polymers. For instance, substituted allylic sulfides, including allyl methyl sulfide, have been used as chain-transfer agents in preparing low molecular weight polymers like polystyrene and poly(methyl methacrylate). These polymers are modified with functional groups such as carboxy, hydroxy, and amino groups, contributing to their diverse applications in materials science (Meijs et al., 1991).
Chemical Synthesis In the field of chemical synthesis, allyl methyl sulfide has been utilized in nickel-catalyzed thioallylation of alkynes. This process efficiently produces thio-1,4-dienes, which are important in synthesizing various organic compounds. The process tolerates various functional groups, demonstrating the versatility of allyl methyl sulfide in organic synthesis (Hua et al., 2007).
Medicinal Chemistry Allyl methyl sulfide has been studied for its effects on neoplasia and enzyme activity in medical research. One study investigated the inhibitory effects of organosulfur compounds from garlic and onions, including allyl methyl sulfide, on benzo[a]pyrene-induced neoplasia in mice. The study highlighted the importance of allyl groups in these compounds for their inhibitory effects, suggesting potential applications in cancer prevention (Sparnins et al., 1988).
Material Science In material science, the conformational properties of allyl methyl sulfide have been investigated. Research in this area focuses on understanding the molecular structure and behavior of allyl methyl sulfide in various states, which is crucial for designing materials with specific properties (Devlin et al., 1990).
Atmospheric Chemistry The atmospheric implications of allyl methyl sulfide have also been a subject of research. Studies have explored the kinetics and product distribution of its oxidation by OH radicals, providing insights into the environmental impact and atmospheric behavior of sulfur-containing compounds (Cardona et al., 2021).
Safety And Hazards
Future Directions
Despite AMS’s significant therapeutic benefits, its clinical utility is limited due to poor stability and unpredictable bioavailability . Novel formulation strategies and nanotechnology-based delivery systems can significantly overcome these limitations, enhancing the therapeutic efficacy of AMS . Future research should focus on refining these formulation strategies and delivery systems, ensuring the safety and efficacy of these new AMS formulations .
properties
IUPAC Name |
3-methylsulfanylprop-1-ene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8S/c1-3-4-5-2/h3H,1,4H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVLPQIPTCCLBEU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9064976 | |
Record name | 1-Propene, 3-(methylthio)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9064976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
88.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Boiling Point |
92.00 to 93.00 °C. @ 760.00 mm Hg | |
Record name | 3-(Methylthio)-1-propene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031653 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Allyl methyl sulfide | |
CAS RN |
10152-76-8 | |
Record name | Allyl methyl sulfide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10152-76-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Allyl methyl sulfide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010152768 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Propene, 3-(methylthio)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Propene, 3-(methylthio)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9064976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Allyl methyl sulphide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.371 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | ALLYL METHYL SULFIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V7QI1R316C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 3-(Methylthio)-1-propene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031653 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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